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Compound of Interest

Compound Name: 2-Methoxy-1-butanol

Cat. No.: B096681 Get Quote

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 2-Methoxy-1-
butanol (CAS No: 15467-25-1), a significant organic compound utilized in various research

and industrial applications. This document is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide

presents quantitative data in structured tables, details experimental protocols, and includes a

visual workflow for spectroscopic analysis.

Molecular Structure
2-Methoxy-1-butanol is a primary alcohol and an ether, with the following chemical structure:

CH₃CH₂CH(OCH₃)CH₂OH

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 2-Methoxy-1-
butanol.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Methoxy-1-butanol
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~0.95 Triplet 3H -CH₂CH₃

~1.55 Multiplet 2H -CH₂CH₃

~2.5 (variable) Singlet (broad) 1H -OH

~3.25 Multiplet 1H -CH(OCH₃)-

~3.35 Singlet 3H -OCH₃

~3.55 Multiplet 2H -CH₂OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and can exchange with

deuterated solvents.

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for 2-Methoxy-1-butanol

Chemical Shift (δ, ppm) Carbon Assignment

~10 -CH₂CH₃

~25 -CH₂CH₃

~57 -OCH₃

~65 -CH₂OH

~83 -CH(OCH₃)-

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methoxy-1-butanol is expected to show characteristic absorptions for the

hydroxyl and ether groups.

Table 3: Expected IR Absorption Bands for 2-Methoxy-1-butanol
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3600-3200 Strong, Broad O-H Stretch Alcohol

2960-2850 Strong C-H Stretch Alkane

1260-1050 Strong C-O Stretch Ether & Alcohol

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Methoxy-1-butanol, the molecular weight is 104.15 g/mol . The electron

ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several

fragment ions.

Table 4: Expected Mass Spectrometry Data for 2-Methoxy-1-butanol

m/z Relative Intensity Proposed Fragment Ion

104 Low [M]⁺

89 Moderate [M - CH₃]⁺

73 Moderate [M - OCH₃]⁺

59 High [CH(OCH₃)CH₂OH]⁺

45 High [CH₂OH]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: A sample of 2-Methoxy-1-butanol (approximately 5-10 mg) is

dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm
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NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is

often added for chemical shift calibration (0 ppm).

Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 300 or

500 MHz instrument.[1]

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width covering the expected range of

proton chemical shifts (typically 0-12 ppm).

¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon

spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is

usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: For a liquid sample like 2-Methoxy-1-butanol, the spectrum can be

obtained neat (without a solvent). A drop of the liquid is placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is recorded

first. Then, the sample spectrum is recorded. The instrument used is a Fourier Transform

Infrared (FTIR) spectrometer.[2] The spectrum is typically scanned over the mid-infrared

range (4000-400 cm⁻¹).[3] The final spectrum is presented as percent transmittance or

absorbance versus wavenumber.

Mass Spectrometry (MS) Protocol
Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for

separation from any impurities. The sample is vaporized in the ion source.

Ionization: In Electron Ionization (EI) mass spectrometry, the vaporized sample molecules

are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize

and fragment.[4]
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Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 2-Methoxy-1-butanol.
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Caption: Workflow for the spectroscopic identification of 2-Methoxy-1-butanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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